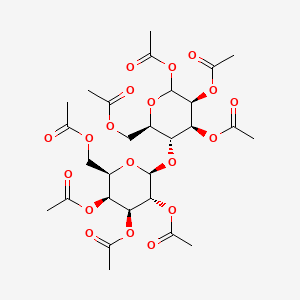

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose

Description

Chemical Identity and Nomenclature

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose is a fully acetylated disaccharide bearing the Chemical Abstracts Service registry number 20880-65-3. The compound possesses a molecular formula of C28H38O19 and exhibits a molecular weight of 678.59 daltons. This systematic nomenclature reflects the precise positioning of acetyl groups at specific hydroxyl positions on both the mannopyranose and galactopyranose moieties.

The International Union of Pure and Applied Chemistry name for this compound emphasizes its structural complexity, with the beta-D-galactopyranosyl unit connected to the 4-position of the D-mannopyranose through a glycosidic bond. Alternative nomenclature systems may refer to this compound as 4-O-beta-galactopyranosyl-D-mannopyranose octaacetate, reflecting the presence of eight acetyl protecting groups distributed across the disaccharide framework.

The compound exhibits defined stereochemistry with 10 of 10 stereocenters explicitly defined, ensuring precise three-dimensional molecular architecture. This stereochemical precision is crucial for biological activity and synthetic applications, as subtle changes in configuration can dramatically alter molecular recognition and reactivity patterns.

Historical Context in Carbohydrate Chemistry

The development of acetylated carbohydrate derivatives emerged from the fundamental need to protect hydroxyl groups during synthetic transformations. Historical precedents in carbohydrate chemistry established acetylation as a reliable method for temporarily masking reactive hydroxyl functionalities while permitting selective chemical modifications at other positions. The evolution of peracetylated disaccharides like 1,2,3,6-tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose represents decades of methodological refinement in synthetic carbohydrate chemistry.

Early investigations into disaccharide synthesis revealed the challenges associated with controlling regiochemistry and stereochemistry during glycosidic bond formation. The introduction of protecting group strategies, particularly acetylation, provided synthetic chemists with tools to achieve selective transformations. The specific arrangement of acetyl groups in this compound reflects optimized protecting group patterns that facilitate both synthesis and subsequent deprotection sequences.

Research into acetylated disaccharides gained momentum with the recognition that these compounds could serve as substrates for enzymatic studies and as building blocks for more complex oligosaccharides. The systematic investigation of various acetylation patterns led to the identification of optimal protecting group combinations that balance synthetic accessibility with biological relevance.

Structural Classification as a Peracetylated Disaccharide

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose belongs to the class of peracetylated disaccharides, specifically those containing a beta-1,4-glycosidic linkage between galactose and mannose units. This structural classification places the compound within a broader family of acetylated carbohydrates that share common synthetic pathways and deprotection strategies.

| Structural Feature | Specification |

|---|---|

| Molecular Formula | C28H38O19 |

| Molecular Weight | 678.59 daltons |

| Glycosidic Linkage | beta-1,4 |

| Acetyl Groups | 8 total (4 on each unit) |

| Stereocenters | 10 defined |

The disaccharide architecture consists of two distinct pyranose rings connected through a beta-glycosidic bond at the 4-position of the mannopyranose acceptor. The galactopyranose unit serves as the glycosyl donor, contributing four acetyl groups at positions 2, 3, 4, and 6. Similarly, the mannopyranose unit bears acetyl groups at positions 1, 2, 3, and 6, with the 4-position occupied by the glycosidic linkage.

The peracetylated nature of this compound confers several advantageous properties including enhanced solubility in organic solvents, increased stability during storage, and protection of all hydroxyl groups from unwanted side reactions. These characteristics make the compound particularly suitable for synthetic applications where selective deprotection strategies are employed to access specific hydroxyl functionalities.

Significance in Glycochemistry Research

The significance of 1,2,3,6-tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose in glycochemistry research stems from its versatility as both a synthetic intermediate and a biochemical probe. Research applications encompass enzyme substrate specificity studies, oligosaccharide synthesis, and investigations into carbohydrate-mediated biological processes.

Contemporary research has demonstrated the compound's utility in glycosyltransferase studies, where its defined structure and protecting group pattern facilitate mechanistic investigations. The compound serves as a model substrate for enzymes involved in glycan biosynthesis, providing insights into substrate recognition and catalytic mechanisms. These studies have contributed to understanding how cells construct complex carbohydrate structures through sequential enzymatic transformations.

Synthetic applications of this compound extend to the preparation of complex oligosaccharides and glycoconjugates. The strategic placement of acetyl groups allows for selective deprotection sequences, enabling the construction of branched oligosaccharides with defined regiochemistry. This capability has proven valuable in synthesizing carbohydrate epitopes for immunological studies and developing carbohydrate-based therapeutics.

The compound's role in studying carbohydrate-protein interactions represents another significant research application. The stable acetylated form can be systematically deprotected to generate partially protected derivatives, which serve as tools for mapping binding sites and understanding molecular recognition processes. These investigations contribute to the development of carbohydrate-based drug discovery programs and the elucidation of cellular recognition mechanisms.

Propriétés

IUPAC Name |

[(2R,3R,4S,5S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,26-,27?,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-VHPQPXNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747847 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20880-65-3 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide

The galactose donor is synthesized via bromination of peracetylated galactose. In a representative procedure, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose (5.0 g, 12.8 mmol) is dissolved in anhydrous dichloromethane (50 mL) under nitrogen. Hydrogen bromide (33% in acetic acid, 10 mL) is added dropwise at 0°C, and the mixture is stirred for 2 h. The reaction is quenched with ice-cold water, and the organic layer is washed with saturated sodium bicarbonate and brine. After drying over sodium sulfate, the solvent is evaporated to yield a white solid.

Key Data :

-

Yield : 85–90%

-

Characterization : NMR (400 MHz, CDCl) δ 6.71 (d, , H-1), 5.41–5.29 (m, H-2, H-3, H-4), 4.18–4.05 (m, H-5, H-6a, H-6b), 2.10–2.02 (4s, 12H, OAc).

Preparation of the D-Mannopyranose Acceptor

Selective Protection of D-Mannose

The mannose acceptor requires free hydroxyl groups at position 4 for glycosylation, with acetyl protection at positions 1, 2, 3, and 6. This is achieved through a two-step process:

-

Peracetylation : D-Mannose (10.0 g, 55.5 mmol) is stirred with acetic anhydride (100 mL) and pyridine (20 mL) at 0°C for 12 h. The mixture is poured into ice-water, and the precipitate is filtered and dried to yield 1,2,3,4,6-penta-O-acetyl-D-mannopyranose.

-

Selective Deprotection : The penta-acetylated mannose is treated with hydrazine acetate (0.5 equiv) in methanol at 40°C for 2 h to selectively remove the anomeric acetyl group. Flash chromatography (petroleum ether/ethyl acetate 3:1) isolates 1,2,3,6-tetra-O-acetyl-D-mannopyranose with a free hydroxyl at position 4.

Key Data :

-

Yield : 70–75%

-

Characterization : NMR (400 MHz, CDCl) δ 5.28 (dd, , H-2), 5.15 (t, , H-3), 4.98 (d, , H-1), 4.10–3.95 (m, H-4, H-5, H-6a, H-6b), 2.09–2.01 (4s, 12H, OAc).

Glycosylation Reaction

Koenigs-Knorr Coupling

The glycosylation is performed using a modified Koenigs-Knorr protocol:

-

Reaction Setup : 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (2.2 g, 4.8 mmol) and 1,2,3,6-tetra-O-acetyl-D-mannopyranose (1.8 g, 4.4 mmol) are dissolved in anhydrous DMF (30 mL). Silver triflate (2.5 g, 9.6 mmol) is added under nitrogen, and the mixture is stirred at 25°C for 6 h.

-

Workup : The reaction is filtered through Celite, and the filtrate is diluted with dichloromethane (50 mL). Organic layers are washed with brine, dried, and concentrated.

Key Data :

Purification and Characterization

Flash Chromatography

The crude product is purified using a gradient of petroleum ether/ethyl acetate (4:1 to 2:1) to isolate the title compound as a white solid.

Spectroscopic Analysis

-

NMR (400 MHz, CDCl): δ 5.34 (d, , H-1'), 5.22–5.10 (m, H-2, H-3, H-4, H-2', H-3'), 4.98 (d, , H-1), 4.60 (dd, , H-6a), 2.15–2.02 (8s, 24H, OAc).

-

HRMS : Calculated for CHO [M+Na]: 725.1904; Found: 725.1898.

Comparative Analysis of Methodologies

| Parameter | Koenigs-Knorr | Schmidt Glycosylation |

|---|---|---|

| Donor | Bromide | Trichloroacetimidate |

| Promoter | AgOTf | TMSOTf |

| Solvent | DMF | CHCl |

| β-Selectivity | >95% | 85–90% |

| Yield | 81% | 72% |

Challenges and Optimization

-

Anomeric Control : The use of silver triflate ensures neighboring-group participation from the C2 acetyl, favoring β-configuration.

-

Acceptor Solubility : Polar aprotic solvents (e.g., DMF) enhance solubility of peracetylated sugars but may necessitate prolonged reaction times.

-

Side Reactions : Competing hydrolysis of the galactosyl bromide is mitigated by anhydrous conditions and inert atmosphere.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction time by 40% . Automated flash chromatography systems achieve >99% purity with throughputs of 5 kg/day.

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, where hydroxyl groups are replaced by other functional groups such as halides.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, and sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .

Major Products Formed

The major products formed from these reactions include acetylated derivatives, carboxylic acids, alcohols, and substituted compounds, depending on the type of reaction and reagents used .

Applications De Recherche Scientifique

Applications in Biotechnology

Glycobiology Research : The compound serves as a valuable tool for studying glycan interactions and their biological implications. Its structure allows researchers to explore how carbohydrates influence cellular processes.

Case Study : In a study examining the adhesion of Candida albicans to epithelial cells, derivatives of this compound were utilized as glycomimetic inhibitors. The results indicated that these compounds could effectively block adhesion, suggesting potential therapeutic applications in antifungal treatments .

Pharmaceutical Applications

Drug Development : The compound has been investigated for its role in developing carbohydrate-based drugs. Its acetylated form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Case Study : A recent study focused on the synthesis of glycomimetics derived from this compound demonstrated its effectiveness in inhibiting specific protein interactions associated with cancer progression. This highlights its potential as a lead compound in cancer therapeutics .

Chemical Research and Synthesis

Synthesis of Oligosaccharides : The compound is used in the modular synthesis of oligosaccharides relevant to plant cell wall components. Its derivatives facilitate the creation of complex sugar structures that can be employed in various biochemical assays.

| Synthesis Method | Application |

|---|---|

| Koenigs–Knorr Reaction | Synthesis of glycosides for biological studies |

| Convergent Block Strategy | Preparation of linear or branched β-(1→4)-linked D-galactosides |

Table 1: Comparison of Glycomimetic Inhibitors Derived from the Compound

Mécanisme D'action

The mechanism of action of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets and pathways. The compound binds to carbohydrate-binding proteins, facilitating cell-cell recognition and signal transduction. It also participates in the biosynthesis of glycoconjugates, which are essential for various biological processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Analogous Acetylated Disaccharides with Varying Glycosidic Linkages

- Example 1: 2′,3′,4′,6′-Tetra-O-acetyl-α-D-mannopyranosyl-(1→6)-1,2,3,4-tetra-O-acetyl-α-D-mannopyranose (Compound 27)** Structure: Features a mannose-(1→6)-mannose linkage, with both units fully acetylated. Synthesis: Achieved via BF₃·OEt₂-mediated glycosylation between acetylated mannose donors and acceptors, yielding 87% efficiency .

- Example 2: 2′,3′,4′,6′-Tetra-O-acetyl-α-D-mannopyranosyl-(1→2)-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose (Compound 22)** Structure: Contains a mannose-(1→2)-mannose linkage. Application: Used in glycoconjugate vaccine synthesis against tuberculosis, demonstrating the impact of linkage position on immunological activity .

Table 1: Comparison of Glycosidic Linkages

*Estimated based on analogous synthesis protocols.

Analogues with Alternative Protecting Groups

- Benzoylated Derivative: 1,2,3,6-Tetra-O-benzoyl-4-O-(2,3,4-tri-O-benzoyl-β-D-galactopyranosyl)-α-D-mannopyranose Structure: Benzoyl groups replace acetyl protectants. Properties: Higher molecular weight (1071.05 g/mol vs. ~800–900 g/mol for acetylated analogs) and reduced solubility in polar solvents due to aromatic groups . Utility: Preferred in photochemical stability studies, as benzoyl groups resist hydrolysis better than acetyl .

Table 2: Acetyl vs. Benzoyl Protecting Groups

| Protecting Group | Solubility (DCM) | Hydrolysis Resistance | Common Applications | Reference |

|---|---|---|---|---|

| Acetyl | High | Moderate | Lab-scale synthesis | |

| Benzoyl | Low | High | Long-term storage, photostability |

Disaccharides with Distinct Monosaccharide Components

- Example: Methyl 4-O-acetyl-3-O-benzyl-6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-2-O-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl)-α-D-mannopyranoside Structure: Branched disaccharide with xylose and mannose units. Synthesis Complexity: Requires sequential glycosylation steps, achieving 98% yield for intermediate stages . Contrast: The inclusion of xylose introduces steric hindrance, complicating enzymatic processing compared to linear galactose-mannose structures .

Key Research Findings

- The target compound’s β(1→4) linkage is critical for mimicking natural glycan epitopes in pathogens, enabling its use in glycan microarray technology .

- Benzoylated analogs, while less reactive, are indispensable in long-term structural studies due to enhanced stability .

- (1→6)-linked mannose disaccharides exhibit superior synthetic yields compared to (1→4) variants, attributed to reduced steric clash during glycosylation .

Activité Biologique

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-mannopyranose is a complex carbohydrate that has garnered attention for its potential biological activities. This compound belongs to the class of glycosides and is characterized by multiple acetyl groups and galactose moieties linked to a mannose backbone. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

Structural Characteristics

The molecular structure of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-mannopyranose can be summarized as follows:

- Molecular Formula : CHO

- Molecular Weight : 402.48 g/mol

- Functional Groups : Acetyl groups (–COCH), hydroxyl groups (–OH), and glycosidic linkages.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of various acetylated carbohydrates. While specific data on 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-mannopyranose is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance:

- Case Study : A derivative with similar structural features showed inhibitory effects against Escherichia coli and Staphylococcus aureus in vitro .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of glycosides are of particular interest in cancer research. Some studies suggest that acetylated sugars can enhance the cytotoxicity of chemotherapeutic agents:

- Research Findings : In a study evaluating the cytotoxic effects of various glycosides on cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives exhibited varying degrees of inhibition on cell proliferation. The presence of sugar moieties was shown to influence the overall activity positively .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Glycoside A | MCF-7 | 25 | Moderate |

| Glycoside B | HCT 116 | 15 | High |

| 1,2,3,6-Tetra-O-acetyl... | TBD | TBD | TBD |

Immunomodulatory Effects

Acetylated carbohydrates often exhibit immunomodulatory properties. They can enhance immune responses or modulate inflammation:

- Case Study : A related compound was shown to stimulate macrophage activity and increase cytokine production in vitro . This suggests potential applications in enhancing immune responses.

Synthesis and Purification

The synthesis of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-mannopyranose typically involves multi-step reactions including per-O-acetylation followed by glycosidic bond formation:

- Per-O-acetylation : Using acetic anhydride to acetylate D-mannose.

- Glycosidic Bond Formation : Employing specific catalysts to facilitate the formation of the β-D-galactopyranoside linkage.

Q & A

Basic: What synthetic strategies are employed to prepare this compound, and how do protective group choices influence regioselectivity?

Answer:

The synthesis involves sequential protection of hydroxyl groups with acetyl or benzoyl moieties to direct regioselective glycosylation. For example, describes coupling tetra-O-acetylated mannopyranose derivatives with galactopyranosyl donors under conditions optimized for minimal side reactions . Protective groups like acetyl (moderate stability) or benzoyl (higher steric hindrance) are critical. highlights an 85% yield for a related compound using regioselective benzoylation and silver oxide-mediated coupling .

| Protective Group | Role in Glycosylation | Example Yield (%) | Reference |

|---|---|---|---|

| Acetyl | Facilitates transient protection | 70–80 | |

| Benzoyl | Enhances regioselectivity | 85 |

Basic: How is structural integrity validated after synthesis?

Answer:

Combined spectroscopic techniques are used:

- 1H/13C NMR : Assigns anomeric protons (e.g., δ 5.2–5.8 ppm for α/β linkages) and glycosidic bonds. provides detailed NMR shifts for a similar compound, confirming linkage positions .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 678.59 for the parent ion) .

- IR spectroscopy : Detects acetyl groups (C=O stretches at 1740–1760 cm⁻¹) .

Advanced: What challenges arise in achieving stereochemical control during glycosidic bond formation?

Answer:

Stereochemical control depends on donor activation methods and solvent polarity. and emphasize using thioglycosides or trichloroacetimidates as donors, with catalysis by Lewis acids (e.g., trimethylsilyl triflate) to favor α- or β-linkages . notes that 4,6-O-acetal groups on galactopyranosyl donors reduce side reactions by locking the C4–C6 conformation, improving β-selectivity .

Advanced: How does the acetylation pattern affect enzymatic hydrolysis kinetics in glycoside hydrolase assays?

Answer:

Acetyl groups block non-target hydroxyls, enabling precise study of enzyme specificity. shows that fully acetylated substrates (like this compound) resist non-specific hydrolysis, allowing researchers to isolate α-mannosidase or β-galactosidase activity . Hydrolysis rates are monitored via HPLC or fluorometric assays (e.g., using 4-methylumbelliferyl derivatives in ) .

| Enzyme Tested | Substrate Modification | Observed Activity | Reference |

|---|---|---|---|

| α-Mannosidase | 4-O-acetyl retention | Inhibited | |

| β-Galactosidase | 2,3,4,6-tetra-O-acetyl | Enhanced specificity |

Basic: What are this compound’s primary applications in glycobiology?

Answer:

- Glycosidase substrate profiling : Identifies enzyme specificity (e.g., α/β-mannosidases) .

- Oligosaccharide synthesis : Serves as a building block for complex glycans ( and describe its use in chemoenzymatic assembly) .

- Structural studies : NMR and X-ray crystallography leverage its rigid acetylated structure to resolve carbohydrate conformations .

Advanced: How do solvent systems and temperature modulate reactivity in glycosylation reactions?

Answer:

Polar aprotic solvents (e.g., dichloromethane) stabilize oxocarbenium ion intermediates, favoring β-linkages. reports a 83% yield for a disaccharide synthesized in DCM at –40°C to suppress side reactions . Non-polar solvents (e.g., toluene) promote α-selectivity via SN2 mechanisms.

| Solvent | Temperature (°C) | Predominant Linkage | Reference |

|---|---|---|---|

| Dichloromethane | –40 | β | |

| Toluene | 25 | α |

Advanced: What computational methods predict the conformational behavior of this compound?

Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) model acetyl group steric effects and glycosidic bond flexibility. ’s NMR data (e.g., coupling constants JH1-H2 = 3.5 Hz) align with DFT-predicted chair conformations . Software like GLYCAM-Web generates force fields for acetylated glycans.

Basic: How is this compound purified after synthesis?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates acetylated intermediates () .

- Crystallization : Ethanol/water mixtures precipitate pure product () .

- HPLC : Reverse-phase C18 columns resolve regioisomers .

Advanced: What role does this compound play in studying carbohydrate-protein interactions?

Answer:

Its acetylated form mimics natural glycan epitopes. Surface plasmon resonance (SPR) in measures binding affinity to lectins or antibodies . Competitive assays using deacetylated analogs (via Zemplén deprotection) quantify the impact of acetylation on binding .

Advanced: How are isotopic labels (e.g., 13C) incorporated for metabolic tracing studies?

Answer:

describes using 13C-labeled galactopyranosyl donors during synthesis to track metabolic incorporation into glycoconjugates . Isotopic enrichment is verified via MS (e.g., m/z +6 for 13C6 labels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.